5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one 5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15906527
InChI: InChI=1S/C10H9Cl2N3O2/c1-17-5-2-6(11)10(7(12)3-5)15-9(16)4-8(13)14-15/h2-4,14H,13H2,1H3
SMILES:
Molecular Formula: C10H9Cl2N3O2
Molecular Weight: 274.10 g/mol

5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15906527

Molecular Formula: C10H9Cl2N3O2

Molecular Weight: 274.10 g/mol

* For research use only. Not for human or veterinary use.

5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C10H9Cl2N3O2
Molecular Weight 274.10 g/mol
IUPAC Name 5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C10H9Cl2N3O2/c1-17-5-2-6(11)10(7(12)3-5)15-9(16)4-8(13)14-15/h2-4,14H,13H2,1H3
Standard InChI Key MSGLTFBOWJGLDD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)Cl

Introduction

Chemical Structure and Nomenclature

The compound belongs to the pyrazolone family, a class of heterocyclic compounds featuring a five-membered ring with two nitrogen atoms and one ketone group. Its IUPAC name, 5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one, reflects its substitution pattern:

  • Position 2: A 2,6-dichloro-4-methoxyphenyl group.

  • Position 5: An amino group (-NH2_2).

  • Position 3: A ketone oxygen (=O).

Key Structural Features:

PropertyValueSource
Molecular FormulaC10H9Cl2N3O2\text{C}_{10}\text{H}_9\text{Cl}_2\text{N}_3\text{O}_2
Molecular Weight274.10 g/mol
SMILES NotationCOC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)Cl
InChI KeyOUWWIVIPQVUTDU-UHFFFAOYSA-N

The planar pyrazole ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms and electron-donating methoxy group influence its electronic distribution .

PropertyValue/DescriptionSource
LogP1.52 (indicating moderate lipophilicity)
SolubilityLikely soluble in DMSO, DMF; sparingly soluble in water
StabilityStable under inert conditions; may hydrolyze under strong acids/bases

The methoxy group enhances solubility in polar aprotic solvents, while the dichloro substituents contribute to thermal stability .

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method for this compound uses:

ParameterConditionSource
ColumnNewcrom R1 (150 × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile:Water (70:30) + 0.1% H3_3PO4_4
Flow Rate1.0 mL/min
DetectionUV at 254 nm

This method achieves baseline separation with a retention time of 6.2 minutes, suitable for purity assessment .

Spectroscopic Data

  • IR (KBr): Peaks at 1685 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (C=N), and 3350 cm1^{-1} (N-H) .

  • 1^1H NMR (DMSO-d6_6): δ 2.35 (s, 3H, CH3_3), 6.90–7.40 (m, aromatic H) .

Applications in Research and Industry

Pharmaceutical Research

  • Lead Optimization: Serves as a scaffold for developing COX-2 inhibitors or antimicrobial agents .

  • Drug Delivery: Functionalization at the amino group could enable conjugation with nanoparticles.

Chemical Synthesis

  • Ligand Design: The pyrazole ring coordinates transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications .

Future Research Directions

  • Pharmacological Profiling: Conduct in vitro assays to evaluate IC50_{50} values against cancer cell lines (e.g., MCF-7, A549).

  • Computational Studies: Perform molecular docking to predict interactions with targets like COX-2 or DNA gyrase.

  • Structural Elucidation: Obtain X-ray crystallography data to correlate geometry with bioactivity .

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